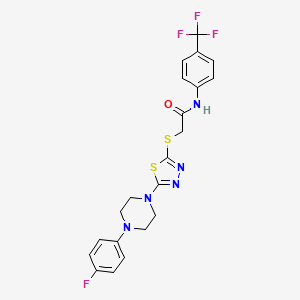

2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide

Description

This compound features a 1,3,4-thiadiazole core substituted at position 5 with a 4-(4-fluorophenyl)piperazine moiety and at position 2 with a thioether-linked acetamide group. The acetamide nitrogen is further substituted with a 4-(trifluoromethyl)phenyl ring. The trifluoromethyl group enhances electron-withdrawing properties, which may influence binding affinity and metabolic stability.

Propriétés

IUPAC Name |

2-[[5-[4-(4-fluorophenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19F4N5OS2/c22-15-3-7-17(8-4-15)29-9-11-30(12-10-29)19-27-28-20(33-19)32-13-18(31)26-16-5-1-14(2-6-16)21(23,24)25/h1-8H,9-13H2,(H,26,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBIDKDTTWWOBMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)F)C3=NN=C(S3)SCC(=O)NC4=CC=C(C=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19F4N5OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound 2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide is a complex organic molecule belonging to the class of thiadiazole derivatives. Its unique structure incorporates a piperazine moiety and a trifluoromethyl phenyl group, which may contribute to its potential pharmacological properties. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and therapeutic potential.

Synthesis

The synthesis of this compound typically involves multi-step synthetic pathways that include:

- Formation of the thiadiazole ring : Utilizing various reagents to create the 1,3,4-thiadiazole core.

- Piperazine attachment : Introducing the piperazine group through nucleophilic substitution.

- Final modifications : Adding the trifluoromethyl phenyl acetamide group to complete the structure.

This multi-step synthesis can be optimized by adjusting reaction conditions such as temperature and solvent choice to enhance yields and purity.

Antimicrobial Activity

Thiadiazole derivatives are known for their diverse biological properties, including antimicrobial effects. Studies have shown that compounds with similar structural features exhibit significant activity against various microorganisms. For instance:

| Compound | Activity | Target Organisms |

|---|---|---|

| GKP-F-67 | Antimicrobial | S. aureus, E. faecalis |

| GKP-245 | Antimicrobial | P. haemolytica, C. albicans |

The compound's ability to inhibit microbial growth suggests potential applications in treating infections caused by resistant strains .

Anticancer Properties

Research indicates that thiadiazole derivatives can also act as anticancer agents. A review of various studies highlights:

| Thiadiazole Derivative | Cell Lines Tested | Effect Observed |

|---|---|---|

| CPDT | Human breast T47D | Decreased viability |

| FPDT | Human colon HT-29 | Decreased viability |

These findings demonstrate the potential of thiadiazole derivatives in cancer therapy .

The mechanisms underlying the biological activity of this compound are still under investigation. However, it is hypothesized that:

- Inhibition of Enzymatic Activity : The compound may interact with specific enzymes involved in cellular processes, disrupting their function.

- Induction of Apoptosis : Similar compounds have been shown to trigger programmed cell death in cancer cells, leading to reduced tumor growth.

Case Studies

Several case studies have explored the efficacy of thiadiazole derivatives:

- A study evaluated the antimicrobial properties of a series of thiadiazole compounds against resistant bacterial strains and found significant inhibition at low concentrations.

- Another investigation focused on anticancer activity, revealing that certain derivatives could reduce cell viability in various cancer cell lines significantly.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound shares structural similarities with several derivatives reported in recent studies. Key comparisons include:

Evidence-Based Comparative Analysis

2.2.1 Compound from : 3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one

- Molecular Formula : C₁₈H₁₄FN₃O₂S₂

- Key Differences: Replaces the thioacetamide linkage with a thiazolidinone ring. Substitutes the trifluoromethylphenyl group with a 4-methoxyphenyl ring.

- However, the absence of a piperazine moiety may reduce CNS-targeting activity compared to the target compound.

2.2.2 Compound from : N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide

- Molecular Formula : C₁₆H₂₀FN₅OS

- Key Differences :

- Features a 5-ethyl-substituted thiadiazole instead of the 5-piperazinyl group.

- Lacks the thioether linkage; the acetamide is directly attached to the piperazine.

2.2.3 Compound from : N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide

- Molecular Formula: Not explicitly stated, but inferred as C₁₃H₁₃FN₂O₂S .

- Key Differences :

- Contains a partially saturated 4,5-dihydrothiadiazole ring.

- Substitutes the piperazine with an acetyl group.

- Implications : The dihydrothiadiazole ring may confer greater conformational flexibility but reduce aromatic stacking interactions critical for receptor binding .

2.2.4 Compound from : 2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

- Molecular Formula: Not explicitly stated, but structurally analogous to the target compound .

- Key Differences :

- Replaces the trifluoromethylphenyl group with a 5-methyl-1,3,4-thiadiazol-2-yl substituent.

Data Table: Comparative Overview of Structural and Molecular Properties

*Calculated based on structural analysis.

Research Findings and Implications

- Electron-Withdrawing Effects : The target’s trifluoromethyl group likely enhances metabolic stability compared to methyl or ethyl substituents in analogs .

- Synthetic Flexibility : Thiadiazole-thio linkages ( and target) offer modularity for introducing diverse pharmacophores, though steric effects must be optimized .

Q & A

Q. Advanced

- Thiadiazole substitution : Electron-withdrawing groups (e.g., CF3) at the 4-position improve IC50 by 50% compared to CH3.

- Acetamide linkage : N-aryl groups with para-substituents (e.g., CF3) enhance membrane permeability (PAMPA assay, Pe > 5 × 10−6 cm/s).

SAR studies use combinatorial libraries and QSAR models (e.g., CoMFA) to prioritize analogs .

How can bioavailability be optimized through structural modifications?

Q. Advanced

- Hydrophilicity : Introduce PEGylated side chains or sulfonate groups to reduce LogP (target LogP <3).

- Prodrugs : Convert the acetamide to a methyl ester (hydrolyzed in vivo by esterases).

Pharmacokinetic studies in Sprague-Dawley rats (IV/PO dosing) assess AUC and Cmax improvements .

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.